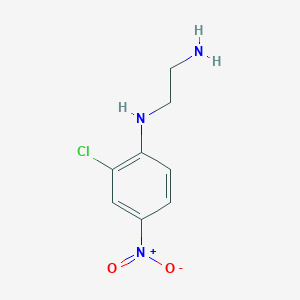

N-(2-chloro-4-nitrophenyl)ethane-1,2-diamine

Descripción general

Descripción

N-(2-chloro-4-nitrophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H10ClN3O2 It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

-

Nitration and Chlorination: : The synthesis of N-(2-chloro-4-nitrophenyl)ethane-1,2-diamine typically begins with the nitration of a suitable aromatic precursor, such as aniline, to introduce the nitro group. This is followed by chlorination to add the chloro substituent. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while chlorination can be performed using chlorine gas or a chlorinating agent like thionyl chloride.

-

Amine Introduction: : The next step involves the introduction of the ethane-1,2-diamine moiety. This can be done through a nucleophilic substitution reaction where the chloro-nitrobenzene intermediate reacts with ethane-1,2-diamine under basic conditions. Common bases used include sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial to optimize the synthesis and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

-

Reduction: : The nitro group in N-(2-chloro-4-nitrophenyl)ethane-1,2-diamine can undergo reduction to form the corresponding amine. This reaction can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.

-

Substitution: : The chloro group can participate in nucleophilic aromatic substitution reactions. For example, it can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

Nucleophiles for Substitution: Ammonia, primary or secondary amines, thiols, alkoxides.

Solvents: Common solvents include ethanol, methanol, and dimethyl sulfoxide (DMSO).

Major Products

Reduction: The major product is the corresponding amine, N-(2-amino-4-nitrophenyl)ethane-1,2-diamine.

Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.

Aplicaciones Científicas De Investigación

Chemistry

N-(2-chloro-4-nitrophenyl)ethane-1,2-diamine is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.

Biology and Medicine

In biological and medical research, this compound can be used to study the effects of nitro and chloro substituents on biological activity. It may serve as a precursor for the synthesis of pharmaceuticals or bioactive molecules.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity allows for the creation of a wide range of derivatives with specific properties.

Mecanismo De Acción

The mechanism by which N-(2-chloro-4-nitrophenyl)ethane-1,2-diamine exerts its effects depends on its specific application. In chemical reactions, the nitro and chloro groups influence the reactivity and selectivity of the compound. In biological systems, these groups can affect the compound’s interaction with enzymes, receptors, or other molecular targets, potentially leading to inhibition or activation of specific pathways.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-chloro-4-nitrophenyl)ethane-1,2-diamine: Similar in structure but with different substituents, such as N-(2-bromo-4-nitrophenyl)ethane-1,2-diamine or N-(2-chloro-4-aminophenyl)ethane-1,2-diamine.

This compound: Compounds with similar functional groups but different core structures, such as N-(2-chloro-4-nitrophenyl)methane-1,2-diamine.

Uniqueness

This compound is unique due to the specific combination of nitro and chloro substituents on the phenyl ring, which imparts distinct chemical and biological properties. This combination can influence the compound’s reactivity, making it suitable for specific synthetic applications and potentially leading to unique biological activities.

Actividad Biológica

N-(2-chloro-4-nitrophenyl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer properties, and mechanisms of action, supported by relevant data tables and research findings.

The molecular formula for this compound is with a molecular weight of approximately 215.64 g/mol. The compound features both chloro and nitro groups on the phenyl ring, which contribute to its reactivity and biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In various studies, it has shown effectiveness against a range of bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| E. coli | 32 µg/mL | Moderate |

| S. aureus | 16 µg/mL | High |

| P. aeruginosa | 64 µg/mL | Low |

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including breast (MCF-7), colon (Caco-2), and prostate (PC-3) cancer cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induces apoptosis |

| Caco-2 | 30 | Cell cycle arrest |

| PC-3 | 28 | Inhibition of growth |

The compound's cytotoxic effects are primarily attributed to its ability to induce apoptosis and inhibit cell proliferation through disruption of critical signaling pathways.

The biological activity of this compound can be attributed to its structural features:

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

- Chloro Group Participation : The chloro group may participate in nucleophilic substitution reactions, enhancing the compound's reactivity with biological targets.

Study on Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various nitro-substituted compounds including this compound. The study highlighted that modifications in the substituents significantly affected the antimicrobial potency, with the chloro and nitro groups being crucial for activity .

Research on Anticancer Properties

A recent investigation into the anticancer properties of nitroaryl derivatives found that this compound exhibited significant antiproliferative activity against MCF-7 cells with an IC50 value indicating moderate cytotoxicity . The study concluded that further structural optimization could enhance its therapeutic potential.

Propiedades

IUPAC Name |

N'-(2-chloro-4-nitrophenyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O2/c9-7-5-6(12(13)14)1-2-8(7)11-4-3-10/h1-2,5,11H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPNPSAGQXSAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.